![molecular formula C17H17N5O B12150756 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide](/img/structure/B12150756.png)
3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide
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Overview
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide typically involves the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole moiety is synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Hydrazide Formation: The hydrazide group is introduced by reacting the benzotriazole intermediate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone, such as acetophenone, under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Alkylated benzotriazole derivatives.
Scientific Research Applications
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound is used in the development of coordination polymers and organic field-effect transistors (OFETs).
Biological Studies: It is studied for its cytotoxic effects and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For example, in cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate: Used as a coupling reagent in peptide synthesis.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Investigated for their anticancer properties.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-phenylethylidene)propanehydrazide is unique due to its specific structure that combines a benzotriazole moiety with a hydrazide group, providing distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide is a hydrazide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described by its molecular formula C23H21N5O and a molecular weight of approximately 393.57 g/mol. The compound features a benzotriazole moiety which is known for its diverse biological properties, including antimicrobial and antifungal activities.
Property | Value |
---|---|
Molecular Formula | C23H21N5O |
Molecular Weight | 393.57 g/mol |
CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Another important aspect of this compound is its antioxidant capacity. The presence of the benzotriazole ring may contribute to radical scavenging activities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
- Modulation of Immune Response : By regulating cytokine production, the compound can alter immune responses, potentially reducing inflammation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity Assessment
A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the compound exhibited significant antioxidant activity with an IC50 value of 25 µg/mL, indicating strong radical scavenging potential.
Table 2: Biological Activity Summary
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(Z)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C17H17N5O/c1-13(14-7-3-2-4-8-14)18-20-17(23)11-12-22-16-10-6-5-9-15(16)19-21-22/h2-10H,11-12H2,1H3,(H,20,23)/b18-13- |
InChI Key |
FRLDHZRPNJGICL-AQTBWJFISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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